3-Bromo-2-methoxy-5-methylaniline hydrochloride

Catalog No.
S14024646
CAS No.
M.F
C8H11BrClNO
M. Wt
252.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methoxy-5-methylaniline hydrochloride

Product Name

3-Bromo-2-methoxy-5-methylaniline hydrochloride

IUPAC Name

3-bromo-2-methoxy-5-methylaniline;hydrochloride

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

InChI

InChI=1S/C8H10BrNO.ClH/c1-5-3-6(9)8(11-2)7(10)4-5;/h3-4H,10H2,1-2H3;1H

InChI Key

IIQPWMAMJVDAGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)N.Cl

3-Bromo-2-methoxy-5-methylaniline hydrochloride is an organic compound with the molecular formula C8H10BrClN and a molecular weight of approximately 236.53 g/mol. This compound features a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fifth position on the aniline ring. The hydrochloride form indicates that it is typically encountered as a salt, enhancing its solubility in water and stability for various applications.

The presence of these functional groups contributes to its unique chemical properties, making it an important intermediate in organic synthesis, particularly in pharmaceutical chemistry.

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming biaryl compounds.
  • Reduction Reactions: The compound can undergo reduction to yield amines or other derivatives under specific conditions.

These reactions illustrate its versatility as a building block for more complex organic molecules.

The biological activity of 3-Bromo-2-methoxy-5-methylaniline hydrochloride has been explored in various studies. It is known to interact with specific enzymes and receptors, potentially influencing cellular processes such as:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Cell Signaling Modulation: It can alter cell signaling mechanisms, impacting gene expression and cellular responses.

Such activities suggest its potential use in drug development and therapeutic applications.

The synthesis of 3-Bromo-2-methoxy-5-methylaniline hydrochloride can be achieved through several methods:

  • Bromination of 2-Methoxy-5-methylaniline: This method involves treating 2-methoxy-5-methylaniline with bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetic acid) under controlled temperature conditions to ensure selective bromination.
  • Hydrochloride Formation: The resulting base can be converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

These methods highlight practical approaches for synthesizing this compound in both laboratory and industrial settings.

3-Bromo-2-methoxy-5-methylaniline hydrochloride has several applications:

  • Intermediate in Organic Synthesis: It serves as a crucial intermediate for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
  • Research Tool: Its unique structure makes it valuable for studying biochemical interactions and mechanisms.
  • Potential Drug Development: Given its biological activity, it may be explored further for developing new therapeutic agents targeting specific diseases.

Interaction studies involving 3-Bromo-2-methoxy-5-methylaniline hydrochloride have focused on its effects on various biological systems:

  • Enzyme Interaction: Research indicates that this compound can inhibit specific enzymes, which may lead to altered metabolic pathways.
  • Receptor Binding Studies: Its ability to bind to certain receptors suggests potential roles in modulating physiological responses.

These studies are crucial for understanding the compound's pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 3-Bromo-2-methoxy-5-methylaniline hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2-Bromo-3-methoxyanilineC7H8BrNBromine and methoxy groups at different positions
3-Bromo-5-chloroanilineC7H7BrClNContains chlorine instead of methoxy group
3-Bromo-4-methylanilineC7H8BrNLacks the methoxy group
3-Methoxy-2-bromoanilineC7H8BrNDifferent positioning of methoxy and bromine groups

Uniqueness: The specific arrangement of substituents in 3-Bromo-2-methoxy-5-methylaniline hydrochloride influences its reactivity and biological activity. This unique structure makes it particularly valuable as an intermediate in synthesizing complex organic molecules compared to its analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

250.97125 g/mol

Monoisotopic Mass

250.97125 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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